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Cat. No.: B1606088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental therapeutic ZMapp with

other significant antiviral interventions for Ebola Virus Disease (EVD). The following sections

detail the therapeutic performance, mechanisms of action, and experimental protocols,

supported by data from pivotal preclinical and clinical trials.

Comparative Efficacy of EVD Therapeutics
The landscape of EVD therapeutics evolved significantly during and after the 2014-2016 West

African outbreak. While ZMapp was a prominent early experimental treatment, subsequent

research has identified more effective options. The following tables summarize the quantitative

data from key clinical trials.
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Therapeutic
Agent

Drug Class
PALM Trial
Mortality Rate
(Overall)

PALM Trial
Mortality Rate
(Low Viral
Load)

PREVAIL II
Trial Mortality
Rate

ZMapp
Monoclonal

Antibody Cocktail
49% - 51.3%[1] 24% 22%

Inmazeb (REGN-

EB3)

Monoclonal

Antibody Cocktail
29% - 33.5% 6% Not Applicable

Ansuvimab

(mAb114)

Monoclonal

Antibody
34% 11% Not Applicable

Remdesivir

Antiviral

(Nucleoside

Analog)

53% 33% Not Applicable

Favipiravir

Antiviral (RNA

Polymerase

Inhibitor)

Not included in

PALM trial

Not included in

PALM trial

Data

inconclusive; one

study showed no

significant

improvement

over standard of

care.

Brincidofovir

Antiviral

(Nucleotide

Analog)

Not included in

PALM trial

Not included in

PALM trial

Trial terminated

early; no efficacy

data.

Standard of Care

(Control)
Supportive Care

51.3% (ZMapp

arm as

comparator)

Not Applicable 37%

Mechanisms of Action
The primary therapeutic agents developed for EVD target the virus's surface glycoprotein (GP),

which is essential for viral entry into host cells, or inhibit viral replication.
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ZMapp, Inmazeb, and Ansuvimab (Monoclonal Antibodies): These antibody-based therapies

provide passive immunity. They are designed to bind to the Ebola virus glycoprotein (GP),

neutralizing the virus and preventing it from infecting new cells. ZMapp and Inmazeb are

"cocktails" of three different monoclonal antibodies that bind to distinct, non-overlapping

epitopes on the GP. This multi-target approach is intended to reduce the likelihood of the

virus escaping treatment through mutation. Ansuvimab is a single monoclonal antibody

derived from an EVD survivor.

Favipiravir (RNA Polymerase Inhibitor): This antiviral drug functions by selectively inhibiting

the RNA-dependent RNA polymerase of the Ebola virus, an enzyme crucial for the

replication of the virus's RNA genome. By blocking this enzyme, favipiravir prevents the virus

from multiplying within the host's cells.

Brincidofovir (Nucleotide Analog): This compound is a prodrug of cidofovir. Its antiviral

activity against the RNA-based Ebola virus is thought to be dependent on its lipid moiety,

though the precise mechanism is not as well-defined as its action against DNA viruses.
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Caption: Mechanism of monoclonal antibody intervention in Ebola virus infection.
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Pivotal Clinical Trial: The PALM Trial (Pamoja TuLinde
Maisha)
The PALM trial was a randomized, controlled clinical trial that evaluated the efficacy and safety

of four investigational therapies for EVD.

Objective: To compare the mortality of patients with EVD who received either Inmazeb,

Ansuvimab, remdesivir, or ZMapp.

Patient Population: Individuals of all ages with laboratory-confirmed EVD in the Democratic

Republic of Congo.

Methodology:

Patients were randomized to one of the four treatment arms.

Inmazeb (REGN-EB3): Administered as a single intravenous infusion of 50 mg of each of

the three antibodies per kg of body weight.

Ansuvimab (mAb114): Administered as a single intravenous infusion of 50 mg/kg.

ZMapp: Administered as three intravenous infusions of 50 mg/kg, given every third day.

Remdesivir: Administered intravenously with a loading dose on day 1, followed by a daily

maintenance dose for a total of 10 days.

All patients received optimized supportive care, including intravenous fluids, electrolyte

replacement, and monitoring of vital signs.

Primary Endpoint: The primary efficacy endpoint was 28-day mortality.

Results: The trial was stopped early after an interim analysis showed that Inmazeb and

Ansuvimab were superior to ZMapp and remdesivir in reducing mortality.

Preclinical Evaluation in Non-Human Primates (NHP)
Preclinical studies in rhesus macaques were crucial for evaluating the potential of ZMapp.
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Objective: To determine the efficacy of ZMapp in treating EVD in a relevant animal model.

Animal Model: Rhesus macaques were challenged with a lethal dose of the Ebola virus.

Methodology:

Animals were infected with the Ebola virus.

Treatment with ZMapp was initiated at various time points post-infection (e.g., 3, 4, or 5

days).

ZMapp was administered as three intravenous doses of 50 mg/kg each, spaced three

days apart.

Control animals received no treatment.

Animals were monitored for clinical signs of disease, viremia, and survival.

Primary Endpoint: Survival at 28 days post-infection.

Results: ZMapp demonstrated significant efficacy, with some studies showing 100% survival

in NHPs even when treatment was initiated up to five days after infection.
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Caption: Generalized workflow for a clinical trial of an EVD therapeutic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1606088#validating-the-therapeutic-effects-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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